Sulindac

Catalog No.
S544212
CAS No.
38194-50-2
M.F
C20H17FO3S
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulindac

CAS Number

38194-50-2

Product Name

Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Solubility

2.51e-02 g/L

Synonyms

Aclin, Apo Sulin, Apo-Sulin, Arthrobid, Arthrocine, Chibret, Clinoril, Copal, Kenalin, Klinoril, MK 231, MK-231, MK231, Novo Sundac, Novo-Sundac, Nu Sulindac, Nu-Sulindac, Sulindac, Sulindal

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Description

The exact mass of the compound Sulindac is 356.0882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Cancer Research

Specific Scientific Field: Cancer Research

Summary of the Application: Sulindac is a well-known anti-inflammatory agent, sometimes employed as an adjuvant in antitumor therapy . It has been reported to show interesting effects in the prevention of colon carcinogenesis, as shown in human trials, including their potential properties as antiapoptotic agents .

Methods of Application or Experimental Procedures: Sulindac and its methyl ester were transformed into the corresponding sulfoximines to test their antitumor activity . These compounds were fully characterized and then tested against malignant cells of U-87 glioblastoma, MCF-7 human breast cancer, HepG2 human liver hepatocellular carcinoma, CaCo-2 human colon cancer, and HeLa human cervical cancer .

Results or Outcomes: Interesting preliminary results were observed that encourage new investigations in this research theme .

Application in Breast Cancer Research

Specific Scientific Field: Breast Cancer Research

Summary of the Application: The nonsteroidal anti-inflammatory drug (NSAID

Application in Diabetes Research

Specific Scientific Field: Diabetes Research

Summary of the Application: Sulindac, an identified ligand of PPARγ, is widely used in clinic as a non-steroidal anti-inflammatory drug. To explore its potential application for diabetes, a series of sulindac derivatives were designed and synthesized .

Methods of Application or Experimental Procedures: The structure-activity relationship of these sulindac derivatives as PPARγ ligand and their potential anti-diabetic effect were investigated .

Results or Outcomes: The study is still ongoing and the results are yet to be published .

Application in Gout Treatment

Specific Scientific Field: Rheumatology

Summary of the Application: Sulindac has been used in the treatment of gout .

Application in Chemoprevention

Specific Scientific Field: Cancer Chemoprevention

Summary of the Application: The cyclooxygenase (COX)-2 enzyme is an important target for cancer chemoprevention .

Methods of Application or Experimental Procedures: For the current pharmacokinetic study, sulindac capsules were prepared to facilitate ample agent supplies for future intervention studies . Encapsulation of the parent compound (sulindac sulfoxide) can be readily accomplished .

Results or Outcomes: Overall, bioavailability appeared to be higher for the capsule compared with the tablet formulation based on test-to-reference pharmacokinetic variable ratios for the parent compound alone .

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and acute musculoskeletal disorders. It is classified as a prodrug, meaning it requires metabolic conversion in the body to exert its therapeutic effects. Sulindac is derived from sulfinylindene and is known for its unique mechanism of action, which involves the inhibition of cyclooxygenase enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, the compounds responsible for inflammation and pain .

Sulindac's mechanism of action is similar to other NSAIDs. It is believed to work by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which are involved in the production of prostaglandins []. Prostaglandins are signaling molecules that contribute to inflammation and pain. By inhibiting COX enzymes, sulindac reduces prostaglandin production, leading to decreased inflammation and pain perception [].

. Initially, p-fluorobenzyl chloride reacts with the anion of diethylmethyl malonate to form an intermediate diester. This intermediate undergoes saponification followed by decarboxylation to yield a precursor compound. The active methylene group is then condensed with p-methylthiobenzaldehyde using sodium methoxide as a catalyst, leading to the formation of Sulindac after oxidation with sodium metaperiodate .

  • Formation of Diester:
    p fluorobenzyl chloride+diethylmethyl malonatediester\text{p fluorobenzyl chloride}+\text{diethylmethyl malonate}\rightarrow \text{diester}
  • Saponification and Decarboxylation:
    diesterprecursor compound\text{diester}\rightarrow \text{precursor compound}
  • Condensation:
    precursor compound+p methylthiobenzaldehydeSulindac\text{precursor compound}+\text{p methylthiobenzaldehyde}\rightarrow \text{Sulindac}
  • Oxidation:
    Sulindac precursor+sodium metaperiodateSulindac\text{Sulindac precursor}+\text{sodium metaperiodate}\rightarrow \text{Sulindac}

Sulindac exhibits significant anti-inflammatory and analgesic properties through its action on COX enzymes. By inhibiting these enzymes, Sulindac reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, research indicates that Sulindac may possess additional anticancer properties, particularly in reducing the growth of polyps in patients with familial adenomatous polyposis .

The pharmacokinetics of Sulindac show that it is approximately 90% bioavailable when administered orally, with a half-life of about 7.8 hours for the parent compound and up to 16.4 hours for its active sulfide metabolite .

Sulindac can be synthesized through various methods, primarily focusing on the condensation reactions involving specific aldehydes and malonates. The most common synthesis pathway includes:

  • Condensation Reaction: The reaction between p-fluorobenzyl chloride and diethylmethyl malonate.
  • Saponification: Converting the diester into a carboxylic acid.
  • Decarboxylation: Removing carbon dioxide to form an indene derivative.
  • Final Condensation: Creating Sulindac through condensation with p-methylthiobenzaldehyde.

Alternative methods may involve Perkin reactions or catalytic hydrogenation techniques .

Sulindac is primarily used for:

  • Treatment of Inflammatory Conditions: Effective in managing pain associated with arthritis and other inflammatory disorders.
  • Cancer Prevention: Investigated for its potential role in reducing colorectal cancer risk in patients with certain genetic predispositions.
  • Pain Relief: Used in various clinical settings for acute pain management due to its analgesic properties .

Sulindac exhibits several drug interactions that can affect its efficacy and safety profile:

  • Aspirin: Co-administration may decrease plasma levels of the active sulfide metabolite, potentially reducing its effectiveness .
  • Gastrointestinal Effects: Compared to other NSAIDs, Sulindac is associated with fewer gastrointestinal side effects due to its unique metabolic pathway involving enterohepatic circulation .
  • Other Medications: It can interact with drugs that affect liver enzymes, altering its metabolism and leading to increased toxicity or reduced therapeutic effects .

Several compounds share similarities with Sulindac in terms of structure or mechanism of action. Notable examples include:

  • Indomethacin: Another NSAID known for its potent anti-inflammatory effects but has a higher incidence of gastrointestinal side effects compared to Sulindac.
  • Naproxen: A widely used NSAID that also inhibits COX enzymes but differs in pharmacokinetics and side effect profiles.
  • Celecoxib: A selective COX-2 inhibitor that aims to reduce gastrointestinal risks associated with traditional NSAIDs.

Comparison Table

CompoundMechanismGastrointestinal SafetyUnique Features
SulindacNonselective COX inhibitorLower incidence compared to othersProdrug; enterohepatic circulation
IndomethacinNonselective COX inhibitorHigher incidencePotent anti-inflammatory
NaproxenNonselective COX inhibitorModerate incidenceLonger half-life
CelecoxibSelective COX-2 inhibitorLower incidenceDesigned to minimize GI side effects

Sulindac's unique profile as a prodrug that undergoes enterohepatic circulation distinguishes it from other NSAIDs, potentially leading to reduced gastrointestinal toxicity while maintaining effective anti-inflammatory action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

356.08824374 g/mol

Monoisotopic Mass

356.08824374 g/mol

Heavy Atom Count

25

LogP

3.42
3.42 (LogP)
3.5

Appearance

Solid powder

Melting Point

183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

184SNS8VUH

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 76 of 77 companies with hazard statement code(s):;
H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (52.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (46.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (52.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (52.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For acute or long-term use in the relief of signs and symptoms of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute painful shoulder (acute subacromial bursitis/supraspinatus tendinitis), and acute gouty arthritis.
FDA Label

Livertox Summary

Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Sulindac is a non-steroidal anti-inflammatory indene derivative, also possessing analgesic and antipyretic activities.
Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AB - Acetic acid derivatives and related substances
M01AB02 - Sulindac

Mechanism of Action

Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

38194-50-2
32004-68-5

Absorption Distribution and Excretion

Approximately 90% absorbed in humans following oral administration.
Sulindac is excreted in rat milk; concentrations in milk were 10 to 20% of those levels in plasma. It is not known if sulindac is excreted in human milk. Approximately 50% of the administered dose of sulindac is excreted in the urine with the conjugated sulfone metabolite accounting for the major portion. Hepatic metabolism is an important elimination pathway.
Renal cl=68.12 +/- 27.56 mL/min [NORMAL (19-41 yrs)]

Metabolism Metabolites

Undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite. Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation. Available evidence indicates that the biological activity resides with the sulfide metabolite. Side chain hydroxylation and hydration of the double bond also occur.

Wikipedia

Sulindac
Hasubanonine

FDA Medication Guides

Clinoril
Sulindac
TABLET;ORAL
MERCK
12/23/2010

Biological Half Life

The mean half-life of sulindac is 7.8 hours while the mean half-life of the sulfide metabolite is 16.4 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Moore RA, Derry S, McQuay HJ. Single dose oral sulindac for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD007540. doi: 10.1002/14651858.CD007540.pub2. Review. PubMed PMID: 19821425; PubMed Central PMCID: PMC4170893.
2: Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone. Drugs R D. 2004;5(4):220-6. Review. PubMed PMID: 15230629.
3: Haanen C. Sulindac and its derivatives: a novel class of anticancer agents. Curr Opin Investig Drugs. 2001 May;2(5):677-83. Review. PubMed PMID: 11569947.
4: D'Alteroche L, Benchellal ZA, Salem N, Regimbeau C, Picon L, Metman EH. [Complete remission of a mesenteric fibromatosis after taking sulindac]. Gastroenterol Clin Biol. 1998 Dec;22(12):1098-101. Review. French. PubMed PMID: 10051987.
5: Waddell WR. Stimulation of apoptosis by sulindac and piroxicam. Clin Sci (Lond). 1998 Sep;95(3):385-8. Review. PubMed PMID: 9730860.
6: Yoon KH, Ng SC. A case of sulindac-induced enteropathy resulting in jejunal perforation. Ann Acad Med Singapore. 1998 Jan;27(1):116-9. Review. PubMed PMID: 9588286.
7: Davies NM, Watson MS. Clinical pharmacokinetics of sulindac. A dynamic old drug. Clin Pharmacokinet. 1997 Jun;32(6):437-59. Review. PubMed PMID: 9195115.
8: Waddell WR, Miesfeld RL. Adenomatous polyposis coli, protein kinases, protein tyrosine phosphatase: the effect of sulindac. J Surg Oncol. 1995 Apr;58(4):252-6. Review. PubMed PMID: 7723369.
9: Lione A, Scialli AR. The developmental toxicity of indomethacin and sulindac. Reprod Toxicol. 1995 Jan-Feb;9(1):7-20. Review. PubMed PMID: 8520134.
10: Giardiello FM. Sulindac and polyp regression. Cancer Metastasis Rev. 1994 Dec;13(3-4):279-83. Review. PubMed PMID: 7712590.
11: Tonelli F, Valanzano R, Dolara P. Sulindac therapy of colorectal polyps in familial adenomatous polyposis. Dig Dis. 1994 Sep-Oct;12(5):259-64. Review. PubMed PMID: 7882547.
12: Waddell WR. The effect of sulindac on colon polyps: circumvention of a transformed phenotype--a hypothesis. J Surg Oncol. 1994 Jan;55(1):52-5. Review. PubMed PMID: 8289454.
13: Awaya N, Fujii T, Akizuki M. [Development of Stevens-Johnson syndrome following sulindac administration in a patient with mixed connective tissue disease]. Ryumachi. 1993 Oct;33(5):432-6. Review. Japanese. PubMed PMID: 8256166.
14: Zundler J, Walker S. [Sulindac--drug therapy for familial adenomatous polyposis?]. Med Klin (Munich). 1993 Jan 15;88(1):35-8, 49. Review. German. PubMed PMID: 8382335.
15: Uchihara M, Maekawa S, Kobayashi T, Fukuma T, Sakai H, Shaura K, Sato C, Marumo F. [A case of sulindac induced acute pancreatitis]. Nihon Shokakibyo Gakkai Zasshi. 1992 Sep;89(9):2073-6. Review. Japanese. PubMed PMID: 1404997.
16: Gallanosa AG, Spyker DA. Sulindac hepatotoxicity: a case report and review. J Toxicol Clin Toxicol. 1985;23(2-3):205-38. Review. Erratum in: J Toxicol Clin Toxicol 1985-86;23(7-8):617. PubMed PMID: 3903180.
17: Duggan DE. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium. Drug Metab Rev. 1981;12(2):325-37. Review. PubMed PMID: 7040018.
18: Brogden RN, Heel RC, Speight TM, Avery GS. Sulindac: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs. 1978 Aug;16(2):97-114. Review. PubMed PMID: 352667.
19: Shen TY, Winter CA. Chemical and biological studies on indomethacin, sulindac and their analogs. Adv Drug Res. 1977;12:90-245. Review. PubMed PMID: 343530.

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